2-Hydroxyeupatolide 8-O-angelate
Overview
Description
2-Hydroxyeupatolide 8-O-angelate is a natural product from Eupatorium chinense var. tozanense . It is a sesquiterpene lactone and has been used for a long time in traditional Chinese medicine for the treatment of several diseases .
Molecular Structure Analysis
The molecular formula of this compound is C20H26O5 . Its molecular weight is 346.42 . The chemical name is [(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it has been found to have significant anti-inflammatory activity . It inhibits the mRNA expression levels of IL-6 in lung, spleen, and hypothalamus in mice . Moreover, it suppresses the production of nitric oxide (NO) and the mRNA and protein levels of TNF-α, IL-1β, and IL-6 in LPS-treated RAW 264.7 macrophage cells in a concentration-dependent manner .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications
Phytochemical Studies and Compound Isolation
2-Hydroxyeupatolide 8-O-angelate has been identified in the phytochemical investigation of various plant species. In a study of Eupatorium chinense var. tozanense, this compound was isolated along with other sesquiterpene lactones (Liaw, Kuo, Hwang, & Shen, 2008). Similar research on Bethencourtia hermosae also identified this compound among other sesquiterpenes (Fraga, Díaz, Amador, Reina, López-Rodríguez, & González-Coloma, 2014).
Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a 2017 study, it was found to ameliorate various inflammatory responses in mice, including reducing hyperemia, edema, alveolar wall thickening, and inflammatory cell infiltration in lung tissues. This compound also inhibited the production of inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) (Ke, Li, Liu, Tan, Zhou, & Huang, 2017).
Antifeedant and Cytotoxicity Studies
This compound has also been involved in studies assessing its antifeedant effects against various insect species and its selective cytotoxicity against insect and mammalian cell lines. These studies contribute to understanding the potential of this compound in pest control and cancer research (Fraga, Díaz, Amador, Reina, López-Rodríguez, & González-Coloma, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRXWIPMUJNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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